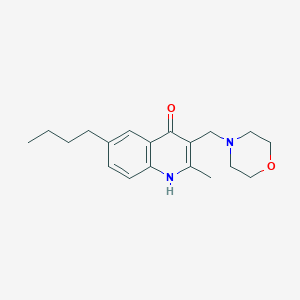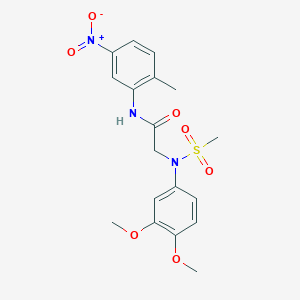
6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, often involves strategic reactions like the Buchwald–Hartwig amination. A study demonstrated the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through this method, achieving yields of 60–88% (Bonacorso et al., 2018). This approach highlights the role of morpholine in the construction of complex quinoline structures, providing a foundational understanding for synthesizing the compound .
Molecular Structure Analysis
The analysis of the molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Structural and theoretical studies, such as those conducted on 2-methyl-4-quinolinol derivatives, utilize density functional theory (DFT) to investigate molecular geometry and vibrational wavenumbers, aiding in the understanding of compounds like 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their chemical properties. The reactivity towards nucleophiles, for example, can lead to the synthesis of novel compounds with potential biological activities. Studies on the reactions of 2-chloroalkyl quinazolinones with nucleophiles have provided insights into the chemical behavior of quinoline derivatives, indicating potential pathways for modifying the compound of interest (Ozaki et al., 1980).
Physical Properties Analysis
Understanding the physical properties of 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, such as solubility, melting point, and stability, is essential for its practical application. While specific studies on this compound may be limited, research on related quinoline derivatives provides a basis for predicting its physical characteristics, aiding in the development of applications and handling protocols.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various chemical agents, are key to their applications in synthesis and drug design. For instance, the synthesis and modification of quinazolinone derivatives under different conditions demonstrate the versatility of these compounds in chemical reactions, offering insights into the chemical properties of 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol (Grytsak et al., 2021).
Propiedades
IUPAC Name |
6-butyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-15-6-7-18-16(12-15)19(22)17(14(2)20-18)13-21-8-10-23-11-9-21/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRPGXFVPDXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4536637.png)
![2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4536639.png)
![4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4536647.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4536650.png)



![N-{3-[(cyclohexylcarbonyl)amino]-2,2-dimethylpropyl}cyclohexanecarboxamide](/img/structure/B4536684.png)

![N-(2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4536698.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4536703.png)
![5-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4536724.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4536731.png)